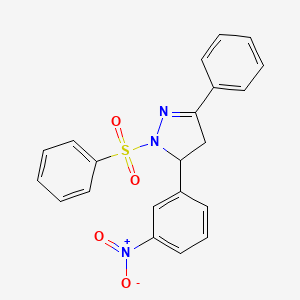

1-(benzenesulfonyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

Description

Properties

IUPAC Name |

2-(benzenesulfonyl)-3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4S/c25-24(26)18-11-7-10-17(14-18)21-15-20(16-8-3-1-4-9-16)22-23(21)29(27,28)19-12-5-2-6-13-19/h1-14,21H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEIDLICKXEPBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(benzenesulfonyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone or α,β-unsaturated carbonyl compound.

Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the pyrazole ring using benzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-(Benzenesulfonyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.

Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-(Benzenesulfonyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: The compound is used in the development of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, its biological activity may be attributed to its ability to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents at positions 1, 3, and 5 significantly impact molecular weight, solubility, and logP (lipophilicity). Below is a comparative analysis of key analogs:

Key Observations :

- Lipophilicity: The benzenesulfonyl group in the target compound increases logP compared to polar groups like carbaldehyde.

- Solubility : Nitrothiophene derivatives (e.g., ) exhibit better aqueous solubility due to sulfur heteroatoms and nitro group positioning.

- Structural Rigidity : Planarity of the pyrazoline ring (e.g., ) influences crystal packing and emissive behavior, which may differ in the target compound due to steric effects from the 3-nitrophenyl group.

Antimicrobial and Antituberculosis Activity

- Nitrothiophene Analogs : Derivatives with 5-nitrothiophen-2-yl at position 5 (e.g., ) show potent antituberculosis activity (MIC 0.78–3.12 µg/mL) attributed to nitro group interactions with mycobacterial enzymes.

- Chlorophenyl Analogs : Compounds like 5b (1-(3-chlorophenyl)-5-(2,3-dichlorophenyl)-3-phenyl) exhibit broad-spectrum antimicrobial activity, particularly against Staphylococcus aureus (MIC 8 µg/mL) .

- Target Compound : The 3-nitrophenyl group may enhance antibacterial activity via electron-withdrawing effects, similar to nitro-substituted pyrazolines in .

Anti-inflammatory and Analgesic Activity

- Tetrazole Derivatives : Compounds with nitro or chloro substituents at position 5 (e.g., ) show anti-inflammatory activity mediated by phospholipase A2 inhibition, comparable to diclofenac.

- Target Compound : The benzenesulfonyl group may enhance binding to inflammatory enzymes like COX-2, though experimental validation is needed.

Comparison with Analogs :

- Carbaldehyde derivatives () skip sulfonylation, instead undergoing oxidation.

- Nitrothiophene analogs () require thiophene-containing chalcones for cyclization.

Crystallographic and Computational Insights

- Docking Studies : QSAR models () suggest that electron-withdrawing groups at position 5 (e.g., nitro) enhance binding to conserved enzyme pockets, such as the calcium-binding site of phospholipase A2.

Biological Activity

1-(Benzenesulfonyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a compound of interest due to its potential biological activities. This compound belongs to the pyrazole family, which is known for a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article compiles findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a benzenesulfonyl group, a nitrophenyl moiety, and a phenyl ring, contributing to its unique reactivity and biological profile.

Biological Activity Overview

The biological activities of this compound have been primarily attributed to its ability to interact with various biological targets. Studies indicate that compounds with similar structures exhibit:

- Antioxidant Activity : The presence of nitro groups enhances the electron-withdrawing ability, which can improve the antioxidant capacity of the molecule.

- Anti-inflammatory Effects : Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.

- Anticancer Properties : Some derivatives have shown efficacy against multidrug-resistant cancer cells by targeting specific signaling pathways.

Antioxidant and Anti-inflammatory Activity

A study conducted on pyrazole derivatives demonstrated significant antioxidant properties attributed to the presence of nitro groups. The molecular docking studies indicated that these compounds could effectively scavenge free radicals and inhibit inflammatory pathways by blocking COX enzymes .

Anticancer Activity

Research has shown that this compound exhibits potent activity against various cancer cell lines. For instance, in vitro studies revealed that the compound significantly inhibited cell proliferation in breast cancer cells through apoptosis induction mechanisms .

Enzyme Inhibition Studies

Enzymatic assays indicated that this compound acts as a dual-target inhibitor of carbonic anhydrase and Wnt/β-catenin signaling pathways. These pathways are crucial in cancer progression and metastasis, suggesting that this compound could serve as a promising therapeutic agent .

Case Studies

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| Study 1 | This compound | Antioxidant | Significant free radical scavenging activity observed. |

| Study 2 | Similar pyrazole derivatives | Anti-inflammatory | Inhibition of COX enzymes leading to reduced inflammation. |

| Study 3 | Pyrazole derivatives | Anticancer | Induced apoptosis in breast cancer cells with IC50 values in low micromolar range. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(benzenesulfonyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis can be optimized using cyclocondensation reactions between chalcone derivatives and benzenesulfonyl hydrazine. Reaction conditions such as temperature (e.g., 130°C in ionic liquids), catalysts (e.g., copper(II) bis(trifluoromethanesulfonate)), and solvent systems significantly impact yield . For example, yields exceeding 80% have been reported under green chemistry conditions with reduced reaction times (2 hours) .

| Reaction Condition | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 130°C, 2 hours | Cu(OTf)₂ | Ionic liquid | 82–85 | |

| Reflux, 6 hours | None | Ethanol | 65–70 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the dihydropyrazole ring structure and substituent positions. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides unambiguous structural confirmation, as demonstrated in analogous pyrazole derivatives . Infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O, ~1350 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

- Methodological Answer : Molecular docking studies using software like AutoDock Vina can predict binding affinities to target proteins (e.g., cyclooxygenase-2 or GABA receptors). For pyrazole derivatives, nitro and sulfonyl groups enhance interactions with hydrophobic pockets in enzyme active sites. Theoretical models should cross-validate with in vitro assays (e.g., IC₅₀ values) to refine predictions .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer : Discrepancies may arise from bioavailability or metabolic stability issues. Employ pharmacokinetic studies (e.g., plasma half-life via HPLC) and metabolite profiling (LC-MS) to identify degradation pathways. Structural modifications, such as replacing the nitro group with electron-withdrawing substituents, can improve metabolic resistance .

Q. How does the electronic nature of substituents influence the compound’s reactivity and bioactivity?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -SO₂Ph) increase electrophilicity, enhancing reactivity in nucleophilic substitutions. For bioactivity, the nitro group at the 3-position on the phenyl ring improves antimicrobial potency, while the benzenesulfonyl group enhances enzyme inhibition via π-π stacking . Quantitative Structure-Activity Relationship (QSAR) models can quantify these effects .

Q. What green chemistry approaches are viable for large-scale synthesis of this compound?

- Methodological Answer : Ionic liquids (e.g., [BMIM][BF₄]) serve as recyclable solvents, reducing waste. Microwave-assisted synthesis decreases energy consumption by 40% compared to conventional heating. Catalytic systems like Cu(OTf)₂ in solvent-free conditions achieve >90% atom economy .

Theoretical and Analytical Considerations

Q. How can experimental data be integrated with density functional theory (DFT) to explain reaction mechanisms?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states during cyclocondensation. Comparing theoretical activation energies with experimental kinetic data (e.g., Arrhenius plots) validates mechanisms. For example, the energy barrier for pyrazole ring closure is ~25 kcal/mol, consistent with observed reaction rates .

Q. What role does the benzenesulfonyl group play in stabilizing the compound’s conformation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.